molecular formula C16H19N5O3S2 B2630656 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 898437-07-5

2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2630656
CAS No.: 898437-07-5
M. Wt: 393.48
InChI Key: ZXMVIBJNEJRXSK-UHFFFAOYSA-N
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Description

Structural Taxonomy and IUPAC Nomenclature

The systematic IUPAC name This compound delineates its molecular architecture through sequential descriptors:

  • 1,3,4-Thiadiazole core : A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4.
  • 5-(3-Phenylureido) substituent : A urea derivative attached to the thiadiazole’s fifth position, featuring a phenyl group bonded to the urea’s nitrogen.
  • Thioether linkage : A sulfur atom connecting the thiadiazole to the acetamide moiety.
  • N-((Tetrahydrofuran-2-yl)methyl)acetamide : A tetrahydrofuran (THF) ring linked via a methyl group to the acetamide’s nitrogen.
Property Value
Molecular Formula C~17~H~19~N~5~O~3~S~2~
Molecular Weight 405.5 g/mol
Key Functional Groups Thiadiazole, Urea, Thioether, Tetrahydrofuran, Acetamide

This structure integrates electron-deficient (thiadiazole) and electron-rich (tetrahydrofuran) regions, enabling diverse intermolecular interactions. The phenylurea group contributes planar aromaticity, while the THF moiety introduces stereoelectronic flexibility.

Historical Development in Thiadiazole-Based Compound Research

Thiadiazole chemistry originated in the early 20th century, but its pharmacological exploration accelerated in the 1980s with the discovery of antitumor and antimicrobial activities in simple derivatives. Key milestones include:

  • 1990s : Introduction of 2-amino-1,3,4-thiadiazoles as kinase inhibitors, establishing the core’s role in modulating enzymatic activity.
  • 2000s : Hybrid scaffolds combining thiadiazoles with ureas or sulfonamides, enhancing target selectivity.
  • 2010–2020s : Adoption of "fragment-based design" to integrate thiadiazoles with heterocycles like tetrahydrofuran, improving pharmacokinetic profiles.

The target compound emerged from iterative optimization of earlier analogs, where substitution at the thiadiazole’s second and fifth positions was found to critically influence bioactivity. For instance, replacing alkylthio groups with arylureido moieties enhanced binding to hydrophobic enzyme pockets. Concurrently, the tetrahydrofuran-methylacetamide side chain was introduced to mitigate solubility limitations observed in purely aromatic derivatives.

Significance of Heterocyclic Components in Pharmacological Scaffolds

The compound’s pharmacological relevance stems from synergistic interactions between its heterocyclic components:

  • 1,3,4-Thiadiazole Core :

    • Exhibits π-π stacking capability with aromatic residues in enzyme active sites.
    • The sulfur atom participates in hydrogen bonding and van der Waals interactions, stabilizing target complexes.
  • Phenylurea Group :

    • Acts as a hydrogen bond donor-acceptor pair, mimicking peptide backbones in protease substrates.
    • The phenyl ring engages in hydrophobic interactions with nonpolar enzyme regions.
  • Tetrahydrofuran-Methylacetamide Side Chain :

    • The oxygen-rich THF improves aqueous solubility compared to purely aliphatic chains.
    • The acetamide’s carbonyl group offers additional hydrogen-bonding potential.
Heterocyclic Component Pharmacological Role
1,3,4-Thiadiazole Enzyme inhibition via electron-deficient aromatic interactions
Phenylurea Substrate mimicry and hydrophobic binding
Tetrahydrofuran Solubility enhancement and conformational flexibility

This multifunctional design aligns with contemporary trends in polypharmacology, where single molecules modulate multiple targets. For example, the compound’s thiadiazole-urea segment may inhibit kinases, while the THF-acetamide moiety could influence membrane permeability.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S2/c22-13(17-9-12-7-4-8-24-12)10-25-16-21-20-15(26-16)19-14(23)18-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVIBJNEJRXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Phenylureido Group: The phenylureido group is introduced by reacting the thiadiazole derivative with phenyl isocyanate.

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with tetrahydrofuran-2-carboxaldehyde in the presence of a reducing agent to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenylureido group can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure featuring a thiadiazole ring, a phenylureido group, and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions starting from simpler thiadiazole derivatives. For instance, the introduction of the phenylureido group is achieved through nucleophilic substitution reactions involving isocyanates or other suitable reagents. The synthesis has been optimized to yield high-purity compounds suitable for biological testing .

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. Studies have shown that compounds similar to 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide demonstrate effectiveness against various bacterial strains. For example, a related study assessed the antimicrobial efficacy of thiadiazole derivatives and reported promising results against both Gram-positive and Gram-negative bacteria .

MAO-A Inhibition

The compound has been evaluated for its potential as a monoamine oxidase A (MAO-A) inhibitor. In vitro assays demonstrated that certain thiadiazole derivatives can inhibit MAO-A activity, which is crucial for the metabolism of neurotransmitters such as serotonin and norepinephrine. This inhibition suggests potential applications in treating mood disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of thiadiazole derivatives. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression .

Case Study 1: Synthesis and Biological Evaluation

A detailed study synthesized several thiadiazole derivatives, including the target compound, and evaluated their biological activities against specific pathogens and cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly influenced antimicrobial and anticancer activities .

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15
Compound BMAO-A Inhibitor25
Compound CAnticancer10

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets. The results suggested that the compound could effectively bind to MAO-A, providing insights into its potential as a therapeutic agent for neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and phenylureido group may play crucial roles in binding to these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Antiproliferative Activity

describes benzothiazole-thiadiazole hybrids (e.g., 4g–4j ) with structural similarities to the target compound. Key comparisons include:

Compound ID Molecular Weight (Calc./Exp.) Melting Point (°C) Key Structural Differences Biological Target
Target Compound Not reported Not reported Tetrahydrofuran-methyl acetamide Assumed antiproliferative
4g 456.56 / 456.44 263–265 6-Methylbenzothiazole, 3-phenylureido VEGFR-2, BRAF inhibition
4h 470.59 / 470.62 265–267 p-Tolylureido, 6-methylbenzothiazole VEGFR-2, BRAF inhibition
4i 486.59 / 486.38 264–266 4-Methoxyphenylureido VEGFR-2, BRAF inhibition
4j 491.01 / 490.92 261–263 4-Chlorophenylureido VEGFR-2, BRAF inhibition

Key Observations :

  • Bioactivity : All analogs in show antiproliferative activity, suggesting the target compound’s phenylureido-thiadiazole core is critical for kinase inhibition. The tetrahydrofuran moiety may enhance metabolic stability compared to benzothiazole derivatives .

Thiadiazole-Triazinoquinazoline Hybrids

reports compounds like 4.8–4.10, which share the thiadiazole-acetamide backbone but incorporate a triazinoquinazoline moiety instead of phenylureido groups:

Compound ID Yield (%) Melting Point (°C) Key Structural Features
4.8 89.4 266–270 Butyl-thiadiazole, triazinoquinazoline
4.9 74.4 262–265 4-Methylphenyl-triazinoquinazoline
4.10 56.6 262–264 Isobutyl-thiadiazole, methyl-triazinoquinazoline

Key Observations :

  • Synthetic Efficiency: Higher yields (e.g., 89.4% for 4.8) suggest optimized routes for triazinoquinazoline hybrids compared to phenylureido-thiadiazoles (e.g., 56–60% yields in ).
  • Thermal Stability : Melting points (~260–270°C) align with thiadiazole derivatives, indicating robust thermal stability regardless of substituents .

Antimicrobial Thiadiazole Derivatives

and highlight thiadiazole-based compounds with antimicrobial properties:

  • Compound 16 (): Features a naphthofuran-pyrazole-thiadiazole structure and exhibits antibacterial activity, though specific data (e.g., MIC) are unreported .
  • Cephalosporin Derivatives (): Incorporate thiadiazolylthio groups (e.g., m , n ) for antibiotic activity, demonstrating the scaffold’s versatility across therapeutic areas .

Key Observations :

  • Structural Diversity : The antimicrobial activity of thiadiazole derivatives depends on auxiliary groups (e.g., naphthofuran in 16 vs. β-lactam cores in m , n ), whereas antiproliferative analogs prioritize urea/acetamide linkages .

Biological Activity

The compound 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this specific compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound is characterized by:

  • A thiadiazole core,
  • A phenylureido substituent at the 5-position,
  • A tetrahydrofuran moiety linked to an acetamide group.

Biological Activity Overview

  • Anticancer Properties
    • Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines.
    • In vitro studies indicate that derivatives with thiadiazole cores exhibit significant growth inhibition across multiple human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-F substituted derivativeHeLa0.37
4-Cl substituted derivativeHeLa0.73
2,6-diF substituted derivativeHeLa0.95
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
Various thiadiazole derivativesMCF-70.28 - 0.52

The anticancer activity of thiadiazole derivatives is often attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that these compounds can induce apoptotic pathways in cancer cells. For instance, flow cytometry analysis revealed that certain derivatives significantly increased apoptotic cell death in HeLa cells by blocking the cell cycle at the sub-G1 phase .
  • Inhibition of Kinases : Some studies suggest that the activity of thiadiazole derivatives may be linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, Western blotting analysis indicated that certain compounds inhibited ERK1/2 kinase activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their substituents:

  • Substituents on the phenyl ring significantly influence cytotoxicity. For instance, fluorinated derivatives often display enhanced activity compared to their non-fluorinated counterparts .

Table 2: Influence of Substituents on Cytotoxicity

Substituent TypeActivity LevelNotable Compounds
FluoroHigh2-F substituted derivative
ChloroModerate4-Cl substituted derivative
HydroxyVariableVarious

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Hosseinzadeh et al. (2013) reported that a new thiadiazole derivative exhibited IC50 values ranging from 0.04 to 23.6 µM against prostate and breast cancer cell lines .
  • Aliabadi et al. (2016) synthesized a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives and found significant activity against MDA breast cancer cell line with IC50 = 9 μM .

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